C18 LPA

LPA receptor pharmacology calcium signaling structure-activity relationship

C18 LPA (1-oleoyl-2-hydroxy-sn-glycero-3-phosphate; 18:1 LPA) is the most abundant molecular species of lysophosphatidic acid (LPA) found in mammalian biological systems, representing 46.9% of total acyl LPA in rat brain and serving as the predominant circulating LPA species in human plasma. As an endogenous agonist of the endothelial differentiation gene (EDG) family G protein-coupled receptors LPA1–3 and the structurally distant LPA4–6 receptors, 1-oleoyl-LPA activates multiple intracellular signaling cascades including calcium mobilization, ERK phosphorylation, and Rho-mediated cytoskeletal rearrangement.

Molecular Formula C21H48NO6P
Molecular Weight 441.6 g/mol
Cat. No. B15615134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC18 LPA
Molecular FormulaC21H48NO6P
Molecular Weight441.6 g/mol
Structural Identifiers
InChIInChI=1S/C21H45O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25;/h21-22H,2-20H2,1H3,(H2,23,24,25);1H3/t21-;/m1./s1
InChIKeyFFEGYFZPOUEMED-ZMBIFBSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

C18 LPA (1-Oleoyl Lysophosphatidic Acid) Procurement Evidence Guide: What Differentiates the Predominant Endogenous LPA Species from Its Analogs


C18 LPA (1-oleoyl-2-hydroxy-sn-glycero-3-phosphate; 18:1 LPA) is the most abundant molecular species of lysophosphatidic acid (LPA) found in mammalian biological systems, representing 46.9% of total acyl LPA in rat brain and serving as the predominant circulating LPA species in human plasma [1]. As an endogenous agonist of the endothelial differentiation gene (EDG) family G protein-coupled receptors LPA1–3 and the structurally distant LPA4–6 receptors, 1-oleoyl-LPA activates multiple intracellular signaling cascades including calcium mobilization, ERK phosphorylation, and Rho-mediated cytoskeletal rearrangement [2]. Unlike synthetic LPA analogs engineered for receptor subtype selectivity, C18 LPA provides a physiologically representative activation profile across the entire LPA receptor family, making it the essential reference agonist for pharmacological characterization and the preferred ligand for studies requiring endogenous pathway recapitulation [3].

Why C18 LPA Cannot Be Substituted by C16:0 LPA, C18:0 LPA, or Alkyl-LPA in Pharmacological and Biomedical Research


Individual LPA molecular species are not functionally interchangeable. Cloned LPA receptor subtypes (LPA1–EDG2, LPA2–EDG4, LPA3–EDG7) are differentially activated by LPA species varying in acyl chain length, degree of unsaturation, and linkage type (acyl vs. alkyl) [1]. C18:1 LPA exhibits a distinct rank-order potency profile that differs qualitatively from its saturated counterpart C18:0 LPA—the unsaturated 18:1 species is a potent agonist across LPA1–6, whereas 18:0 LPA is markedly weaker at specific subtypes and fails to recapitulate key in vivo effects [2]. Furthermore, alkyl-ether-linked LPA species show divergent GPR23/LPA4 binding affinity and distinct calcium mobilization kinetics compared to their acyl-LPA equivalents [3]. Substituting C18 LPA with a different LPA species without empirical verification introduces uncontrolled variables in receptor activation bias, signaling pathway engagement, and functional readouts, compromising experimental reproducibility and pharmacological conclusions [4].

C18 LPA Quantitative Differentiation Evidence: Head-to-Head Data Against Closest Analogs Across Potency, Receptor Profile, In Vivo Efficacy, and Abundance


Evidence 1: C18:1 LPA Exhibits the Highest Potency in the Canonical A431 Cell Calcium Mobilization Assay — EC50 = 0.2 nM vs. Stearoyl-LPA and Palmitoyl-LPA

In the most widely cited structure-activity analysis of LPA-mediated calcium mobilization, 1-oleoyl-LPA (C18:1) demonstrated an EC50 of 0.2 nM in human A431 carcinoma cells, establishing the potency benchmark against which all other LPA analogs are measured. The rank order of potency was: oleoyl-LPA (0.2 nM) > arachidonoyl-LPA > linolenoyl-LPA > linoleoyl-LPA > stearoyl-LPA = palmitoyl-LPA > myristoyl-LPA. Saturated C18:0 (stearoyl) and C16:0 (palmitoyl) LPAs were substantially less potent than the unsaturated C18:1 species [1]. This 1995 study remains a foundational reference for LPA receptor pharmacology and establishes that unsaturation at the Δ9 position of the C18 acyl chain confers a decisive potency advantage over the fully saturated analogs.

LPA receptor pharmacology calcium signaling structure-activity relationship

Evidence 2: C18:1 LPA Is a Balanced Pan-Agonist Across All Six Human LPA Receptors, Whereas Synthetic Analogs (2carbaLPA) Display Marked Subtype Selectivity

In a comprehensive TGFα shedding assay profiling all six human LPA receptors (hLPA1–6), native LPA 18:1 activated every receptor subtype with EC50 values ranging from 10.4 nM (hLPA4) to 61.1 nM (hLPA3), demonstrating a balanced pan-agonist profile [1]. By contrast, the synthetic β-LPA analog 2carbaLPA 18:1 exhibited pronounced subtype bias: potent at hLPA4 (EC50 = 1.0 nM) and hLPA3 (EC50 = 11.6 nM) but 5.5-fold weaker at hLPA1 (EC50 = 54.8 nM) and 17.3-fold weaker at hLPA2 (EC50 = 256.4 nM) relative to its hLPA4 potency. Cyclic phosphatidic acid (cPA 18:1) was a uniformly weak partial agonist, with EC50 values 30- to 70-fold higher than LPA 18:1 across all subtypes (hLPA1: 459.6 nM; hLPA2: 1067.4 nM; hLPA3: 439.5 nM) [1]. This demonstrates that C18:1 LPA remains the only endogenous agonist capable of simultaneously engaging the full LPA receptor repertoire at low nanomolar concentrations, making it indispensable for studies targeting integrated LPA signaling networks.

LPA receptor profiling TGFα shedding assay receptor subtype selectivity

Evidence 3: C18:1 LPA, Unlike C18:0 LPA, Potently Induces In Vivo Vascular Remodeling — A Decisive Functional Selectivity Demonstrated in Rat Carotid Arteries

Yoshida et al. (2003) directly compared the in vivo effects of 18:1 LPA (unsaturated) and 18:0 LPA (saturated) on rat common carotid arteries. Transient treatment with 18:1 LPA potently induced vascular remodeling characterized by neointimal formation, driven by coordinated ERK and p38MAPK activation in vascular smooth muscle cells (VSMCs). In stark contrast, 18:0 LPA at equivalent concentrations failed to induce any neointimal formation or VSMC dedifferentiation [1]. This in vivo functional dichotomy mirrors the in vitro finding that unsaturated LPAs (16:1, 18:1, 18:2) but not saturated LPAs (12:0, 14:0, 16:0, 18:0) act as potent VSMC dedifferentiation factors [1]. The study further demonstrated that unmetabolized [³H]18:1 LPA accumulates in the vascular wall at concentrations sufficient to sustain VSMC phenotypic modulation, confirming that the differential in vivo activity is intrinsic to the unsaturated acyl chain and not merely a pharmacokinetic artifact [1].

vascular biology in vivo pharmacology neointimal formation

Evidence 4: C18:1 Is the Predominant Endogenous LPA Species in Mammalian Tissues — Quantitative Abundance Data vs. C16:0 and C18:0

Sugiura et al. (1999) provided the first comprehensive quantitative profiling of endogenous LPA molecular species in mammalian tissue. In rat brain, total acyl LPA content was measured at 3.73 nmol/g tissue, with the molecular species distribution as follows: 18:1 (oleoyl) LPA = 46.9%, 18:0 (stearoyl) LPA = 22.5%, 16:0 (palmitoyl) LPA = 18.8%, and 20:4 (arachidonoyl) LPA = 7.2% [1]. Thus, C18:1 LPA constitutes nearly half of all endogenous acyl LPA and is more than twice as abundant as either C18:0 or C16:0 LPA individually. In the spinal dorsal horn following nerve injury, 18:1 LPA was confirmed as the most abundant LPA species whose levels significantly increase, and intrathecal injection of 18:1 LPA—but not 16:0 or 18:0 LPA—triggered de novo spinal LPA production and neuropathic pain-like behavior [2]. This endogenous predominance positions C18:1 LPA as the physiologically most relevant LPA species for studies aiming to model authentic LPA signaling.

lipidomics endogenous ligand abundance LPA molecular species composition

Evidence 5: 18:1 LPA Serves as the Reference Balanced Agonist at LPA1 — Other Endogenous LPA Species (16:0, 17:0, 18:2) Exhibit Significant Ligand Bias

Sattikar et al. (2017) systematically profiled endogenous LPA species for ligand bias at the human LPA1 receptor endogenously expressed in human lung fibroblasts (HLF). Using the Operational Model of agonism to calculate ΔLogR values, 18:1 LPA was used as the reference balanced agonist (ΔLogR = 0 for both calcium mobilization and ERK phosphorylation). Key findings: 16:0 LPA displayed a ΔLogR of −0.18 ± 0.10 in calcium but −1.13 ± 0.09 in ERK phosphorylation relative to 18:1 LPA, indicating pronounced signaling bias. C18:1 LPA (cyclic form) showed calcium pEC50 = 8.04 ± 0.18 vs. ERK pEC50 = 6.70 ± 0.12, a 22-fold potency difference between pathways. 18:2 LPA exhibited calcium ΔLogR = −0.90 ± 0.10 vs. ERK ΔLogR = −1.36 ± 0.09. In the PTx-treated calcium mobilization assay, 18:1 LPA maintained the highest potency (pEC50 = 6.84 ± 0.09) and the highest intrinsic activity after Gi/o uncoupling (60.3% of control response), compared to 16:0 LPA (pEC50 = 6.40 ± 0.09; intrinsic activity 58.6%) [1]. These data establish 18:1 LPA as the least biased, most robust endogenous agonist at LPA1, making it the appropriate reference ligand for studies of LPA1 signaling mechanisms.

biased agonism LPA1 receptor signaling ERK phosphorylation

Evidence 6: 1-Oleoyl-LPA Exhibits the Highest Binding Affinity at LPA4/GPR23 — Kd = 45 nM with Rank-Order Superiority Over Saturated and Alkyl-Linked Analogs

Noguchi et al. (2003) identified p2y9/GPR23 as the fourth LPA receptor (LPA4) and characterized its ligand binding properties using [³H]1-oleoyl-LPA. Saturation binding experiments in membrane fractions of RH7777 cells transiently expressing p2y9/GPR23 yielded a specific binding Kd of approximately 45 nM for 1-oleoyl-LPA [1]. Competition binding and reporter gene assays established a clear rank order of structural analog preference: 1-oleoyl-LPA > 1-stearoyl-LPA > 1-palmitoyl-LPA > 1-myristoyl-LPA > 1-alkyl-LPA > 1-alkenyl-LPA [1]. This demonstrates that among endogenous LPA species, the C18:1 unsaturated acyl chain confers optimal receptor complementarity at LPA4, outperforming both the saturated C18:0 (stearoyl) and the shorter C16:0 (palmitoyl) analogs. Additionally, acyl-linked LPA was preferred over alkyl-ether-linked and alkenyl-linked variants, indicating that the ester linkage at sn-1 is a critical determinant of LPA4 binding [1].

LPA4/GPR23 receptor radioligand binding receptor affinity ranking

C18 LPA: Evidence-Backed Research and Industrial Application Scenarios Based on Quantified Differentiation Data


LPA Receptor Pharmacological Screening and Antagonist Development

C18:1 LPA is the essential reference agonist for comprehensive LPA receptor screening panels. Its balanced pan-agonist profile across all six human LPA receptors (EC50 range: 10.4–61.1 nM) [1] makes it the only endogenous ligand suitable for simultaneously assessing antagonist activity at the full LPA receptor repertoire without introducing subtype-selective bias. In contrast, synthetic analogs such as 2carbaLPA 18:1 exhibit marked selectivity (e.g., 17.3-fold weaker at hLPA2), making them inappropriate as universal screening probes [1]. For pharmaceutical development programs targeting LPA1, LPA2, or LPA3, C18:1 LPA provides the physiologically relevant benchmark against which candidate antagonists must demonstrate competitive inhibition.

Cardiovascular Disease Modeling and VSMC Phenotype Studies

C18:1 LPA is uniquely validated for in vivo vascular remodeling studies. The direct demonstration that 18:1 LPA—but not 18:0 LPA—induces neointimal formation in rat carotid arteries [2] provides definitive evidence that the unsaturated C18:1 species is required for driving VSMC dedifferentiation, proliferation, and migration in intact vasculature. Researchers modeling atherosclerosis, restenosis, or hypertensive vascular remodeling must procure C18:1 LPA specifically, as the saturated C18:0 analog is functionally inactive in this disease context. This functional selectivity is supported by the finding that unmetabolized 18:1 LPA accumulates in the vascular wall at bioactive concentrations [2].

Endogenous Lipid Signaling and Physiological Ligand-Receptor Interaction Studies

For studies aiming to recapitulate authentic endogenous LPA signaling, C18:1 LPA is the rational choice based on its quantitative dominance in the physiological LPA pool. It constitutes 46.9% of acyl LPA in rat brain—more than the combined contribution of the second and third most abundant species (C18:0 at 22.5% and C16:0 at 18.8%) [3]. In spinal cord tissue following nerve injury, 18:1 LPA is both the most abundant species and the only one capable of triggering feed-forward amplification of endogenous LPA production [4]. Using C16:0 or C18:0 LPA as surrogate ligands misrepresents the endogenous signaling milieu and may fail to engage the full spectrum of LPA receptor-mediated responses that are tuned to the predominant C18:1 species.

LPA1 Receptor Biased Signaling and Pathway-Specific Pharmacology

C18:1 LPA is the only endogenous LPA species that functions as a balanced, unbiased agonist at the LPA1 receptor, activating both Gαq/11-mediated calcium mobilization (pEC50 = 7.73 ± 0.12) and Gαi/o-mediated ERK phosphorylation (pEC50 = 7.51 ± 0.08) with near-equivalent potency [5]. All other tested endogenous species (16:0, 17:0, 18:2) exhibit significant ligand bias between these pathways [5]. Consequently, C18:1 LPA is the mandatory reference ligand for studies investigating biased agonism at LPA1, for defining pathway-specific pharmacological parameters, and for evaluating whether novel synthetic LPA analogs display signaling bias relative to the physiological balanced agonist.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for C18 LPA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.